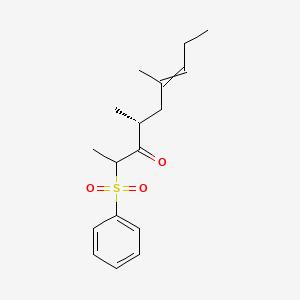
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a non-6-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Non-6-en-3-one Backbone: This step involves the construction of the non-6-en-3-one backbone through a series of reactions, such as aldol condensation and subsequent dehydration.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the intermediate compound in the presence of a base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4R) enantiomer. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond in the non-6-en-3-one backbone.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group plays a crucial role in binding to these targets, while the non-6-en-3-one backbone provides structural stability and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4R)-6-[(benzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (4R)-4-[2-(benzenesulfonyl)ethenoxy]decanal
- (2E,4R)-4-(benzenesulfonyl)-2-methylpent-2-enal
Uniqueness
Compared to similar compounds, (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one stands out due to its unique combination of a benzenesulfonyl group and a non-6-en-3-one backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
193416-19-2 |
|---|---|
Molecular Formula |
C17H24O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one |
InChI |
InChI=1S/C17H24O3S/c1-5-9-13(2)12-14(3)17(18)15(4)21(19,20)16-10-7-6-8-11-16/h6-11,14-15H,5,12H2,1-4H3/t14-,15?/m1/s1 |
InChI Key |
QCRQYYDMHNQTMJ-GICMACPYSA-N |
Isomeric SMILES |
CCC=C(C)C[C@@H](C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC=C(C)CC(C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















